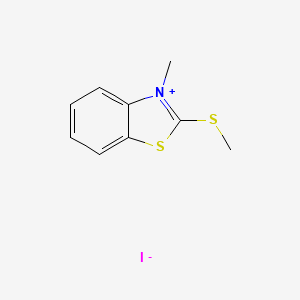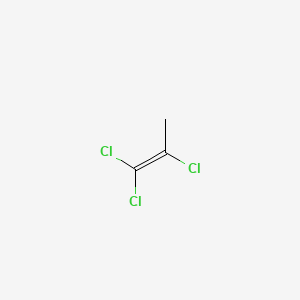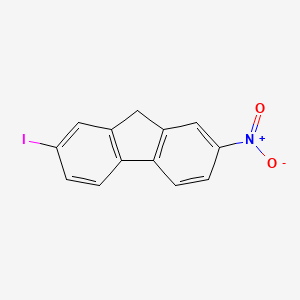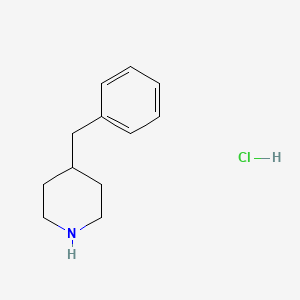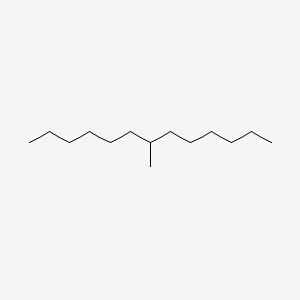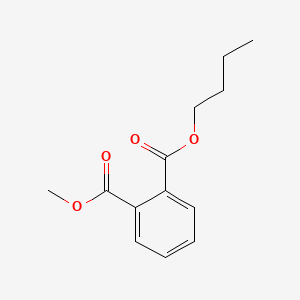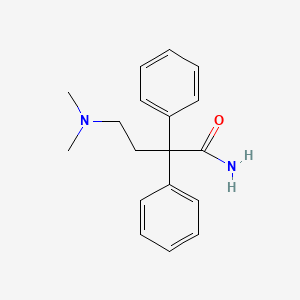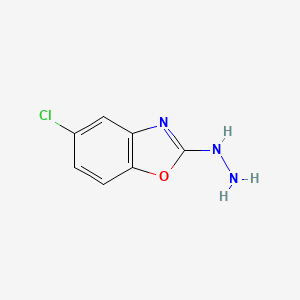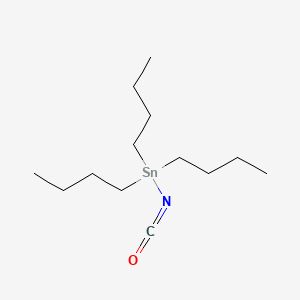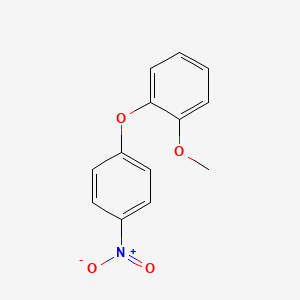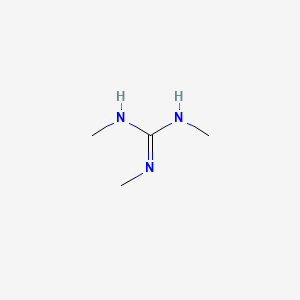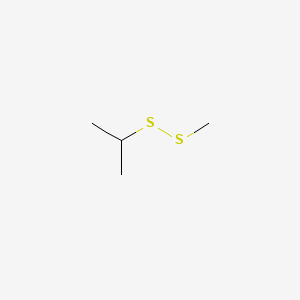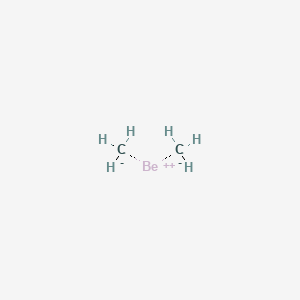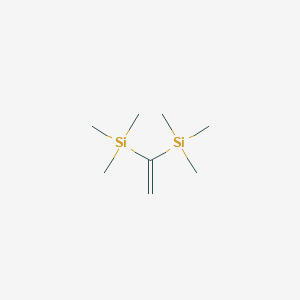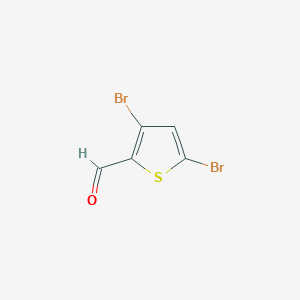
3,5-Dibromothiophene-2-carbaldehyde
Übersicht
Beschreibung
3,5-Dibromothiophene-2-carbaldehyde, also known as 3,5-dibromo-1H-1lambda3-thiophene-2-carbaldehyde, is a compound with the molecular formula C5H2Br2OS . It has a molecular weight of 269.94200 . This compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3,5-Dibromothiophene-2-carbaldehyde involves several steps and various precursors such as 2,4-Dibromothiophene and N,N-Dimethylformamide . The exact synthesis process can be found in various literature sources .Molecular Structure Analysis
The molecular structure of 3,5-Dibromothiophene-2-carbaldehyde is represented by the InChI code: 1S/C5H3Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2,9H . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
1. Photochemical Synthesis of Phenyl-2-thienyl Derivatives
- Summary of Application: This compound is used in the photochemical synthesis of phenyl-2-thienyl derivatives. The process involves the irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or the corresponding methyl ketones to produce the corresponding 5-phenyl derivatives .
- Methods of Application: The compound is irradiated in a benzene solution. The substitution reaction occurs, yielding high yields of the corresponding aryl derivatives .
- Results or Outcomes: The method provides a useful methodology for the preparation of unknown or pharmacologically useful compounds. For example, the anti-inflammatory activity of the acid (32) has been described, and it can be prepared from 5-phenylthiophene-2-carbaldehyde (17) .
2. Electrochemical Detection of Malathion Pesticide
- Summary of Application: A derivative of this compound, [2,2′;5′,2″]-Terthiophene-3′-carbaldehyde (TT), was synthesized as an immobilization matrix for the determination of organophosphorus pesticides (OPs) such as malathion .
- Methods of Application: Acetylcholinesterase (AChE) was immobilized on poly(TT) by means of covalent bonding between aldehyde and amino groups .
- Results or Outcomes: The study reported a novel AChE-based voltammetric biosensor for the determination of OPs .
3. Improved Tetrathienoacene Synthesis
- Summary of Application: This compound is used in the synthesis of 2,6-dibromo-thieno[3,2-b]thieno[2’,3’':4,5]thiophene-2-carbaldehyde (tetrathienoacene), an important building block of conjugated organic materials .
- Methods of Application: The synthesis route involves the preparation of 3-bromothiophene from 3,4-dibromothiophene, followed by the preparation of the corresponding disulfide and oxidative ring closure to produce tetrathienoacene .
- Results or Outcomes: The combination and adaptation of various literature methods allowed to increase the total reaction yields in the case of 3-bromothiophene from 54% to 72% and tetrathienoacene from 27% to 45% .
4. Synthesis of Thiophene-Based Polymers
- Summary of Application: This compound is used in the synthesis of thiophene-based polymers .
- Methods of Application: NBS was used to brominate 2 and 5-position of 3-thiophenecarboxylic acid to afford 2,5-dibromo-3-thiophenecarboxylic acid, which underwent esterification with ®-(−)-(2) and (S)-(+)-(2)-nonanol with the help of triphenylphosphine (TPP) and diethylazodicarboxylate (DEAD) to afford R - and S-2 .
- Results or Outcomes: The study reported a novel method for the synthesis of thiophene-based polymers .
5. Synthesis of Conjugated Organic Materials
- Summary of Application: This compound is used in the synthesis of tetrathienoacene, an important building block of conjugated organic materials .
- Methods of Application: The synthesis route involves the preparation of 3-bromothieno[3,2-b]thiophene from 3,4-dibromothiophene, followed by the preparation of the corresponding disulfide and oxidative ring closure to produce tetrathienoacene .
- Results or Outcomes: The combination and adaptation of various literature methods allowed to increase the total reaction yields in the case of 3-bromothieno[3,2-b]thiophene from 54% to 72% and tetrathienoacene from 27% to 45% .
6. Synthesis of Thiophene-Based Polymers
- Summary of Application: This compound is used in the synthesis of thiophene-based polymers .
- Methods of Application: NBS was used to brominate 2 and 5-position of 3-thiophenecarboxylic acid to afford 2,5-dibromo-3-thiophenecarboxylic acid, which underwent esterification with ®-(−)-(2) and (S)-(+)-(2)-nonanol with the help of triphenylphosphine (TPP) and diethylazodicarboxylate (DEAD) to afford R - and S-2 .
- Results or Outcomes: The study reported a novel method for the synthesis of thiophene-based polymers .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dibromothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGLYBEXSUWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356030 | |
| Record name | 3,5-dibromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromothiophene-2-carbaldehyde | |
CAS RN |
23688-07-5 | |
| Record name | 3,5-dibromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



